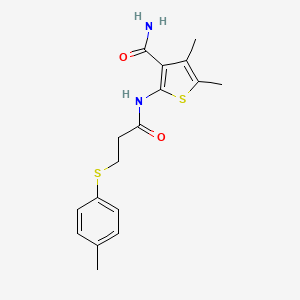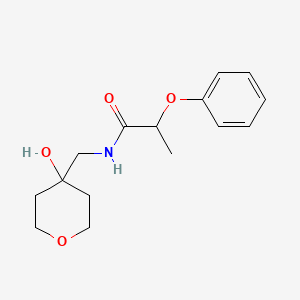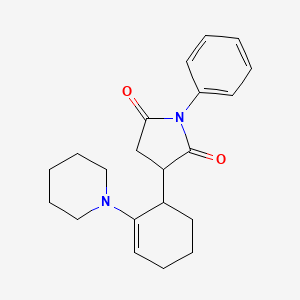
1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione, commonly known as CPP-115, is a synthetic compound that belongs to the class of pyrrolidine derivatives. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, the main inhibitory neurotransmitter in the central nervous system. The inhibition of GABA transaminase by CPP-115 leads to an increase in the concentration of GABA, which results in increased inhibitory activity in the brain. This property of CPP-115 has led to its use in scientific research, with potential applications in the treatment of various neurological disorders.
作用機序
The mechanism of action of CPP-115 is based on its inhibition of 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione transaminase, which leads to an increase in the concentration of 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione in the brain. 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione is the main inhibitory neurotransmitter in the central nervous system, and its increased activity leads to a reduction in neuronal excitability. This property of 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione is the basis for the therapeutic effects of many antiepileptic and anxiolytic drugs. CPP-115's ability to increase the concentration of 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione in the brain makes it a potentially useful compound for the treatment of various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPP-115 are related to its inhibition of 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione transaminase and the resulting increase in the concentration of 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione in the brain. The increased activity of 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione leads to a reduction in neuronal excitability, which can have therapeutic effects in various neurological disorders. Additionally, CPP-115 has been shown to have a low toxicity profile, making it a safe compound for scientific research.
実験室実験の利点と制限
The advantages of using CPP-115 in lab experiments include its high purity and reliability, as well as its ability to increase the concentration of 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione in the brain. This property makes it a potentially useful compound for the study of various neurological disorders, including epilepsy, addiction, and anxiety. However, the limitations of using CPP-115 in lab experiments include its specificity for 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione transaminase, which may limit its use in the study of other neurotransmitters. Additionally, the effects of CPP-115 on human subjects are not fully understood, and further research is needed to determine its safety and efficacy in clinical settings.
将来の方向性
There are several potential future directions for the study of CPP-115. One potential application is in the treatment of epilepsy, where CPP-115's ability to reduce seizure activity without producing sedative effects could make it a useful alternative to traditional antiepileptic drugs. Additionally, CPP-115's ability to reduce drug-seeking behavior in animal models of addiction suggests its potential use in the treatment of substance abuse disorders. Another potential application is in the treatment of anxiety disorders, where CPP-115's anxiolytic effects could be useful in reducing symptoms of anxiety. Further research is needed to fully understand the therapeutic potential of CPP-115 in these and other neurological disorders.
合成法
CPP-115 can be synthesized using a multi-step process, starting with the condensation of 2-cyclohexenone with piperidine to form 2-(piperidin-1-yl)cyclohexanone. This intermediate is then reacted with phenylhydrazine to form 1-phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione. The synthesis of CPP-115 has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
科学的研究の応用
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, CPP-115 has been shown to be effective in reducing seizure activity in animal models of epilepsy, without producing the sedative effects associated with traditional antiepileptic drugs. CPP-115 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders. Additionally, CPP-115 has been shown to have anxiolytic effects in animal models of anxiety, indicating its potential use in the treatment of anxiety disorders.
特性
IUPAC Name |
1-phenyl-3-(2-piperidin-1-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-20-15-18(21(25)23(20)16-9-3-1-4-10-16)17-11-5-6-12-19(17)22-13-7-2-8-14-22/h1,3-4,9-10,12,17-18H,2,5-8,11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXFAAAACQFFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CCCCC2C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(cyclopentylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2901884.png)
![2-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2901888.png)
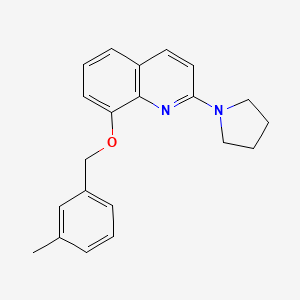
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2901890.png)
![[2-[(2-Methoxybenzoyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2901891.png)
![[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2901893.png)
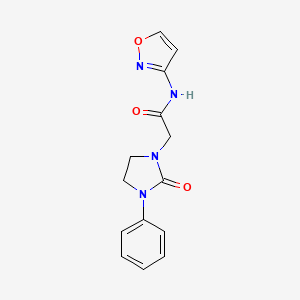
![Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate](/img/structure/B2901895.png)
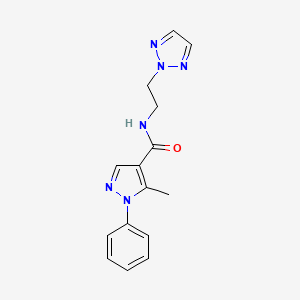
![3-(5-methoxy-1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2901898.png)
![[3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride](/img/structure/B2901902.png)
![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2901903.png)
